4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole
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Overview
Description
4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring, a phenyl group, and a pyrimidinylpiperazine moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Pyrimidinylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the pyrimidinylpiperazine is attached to the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may bind to neuronal voltage-sensitive sodium channels, affecting their function and leading to anticonvulsant effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds are also studied for their potential as kinase inhibitors.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: These derivatives have shown anticonvulsant activity similar to 4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole.
Uniqueness
This compound stands out due to its unique combination of a thiazole ring, phenyl group, and pyrimidinylpiperazine moiety. This structure provides a distinct set of chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
4-phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-2-5-14(6-3-1)15-13-23-17(20-15)22-11-9-21(10-12-22)16-18-7-4-8-19-16/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNAUKURUKNNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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